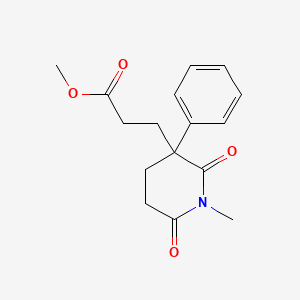
7-Methyl-2-phenylpteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound is characterized by a pteridine ring system substituted with a methyl group at the 7th position and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylpteridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzonitrile with formamide, followed by cyclization with methyl iodide to introduce the methyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2-phenylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pteridine oxides, dihydropteridines, and various substituted pteridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Methyl-2-phenylpteridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenylpteridin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but it is known to modulate cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpteridine: Lacks the methyl group at the 7th position.
7-Methylpteridine: Lacks the phenyl group at the 2nd position.
4-Aminopteridine: Lacks both the methyl and phenyl groups.
Uniqueness
7-Methyl-2-phenylpteridin-4-amine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry.
Propriétés
Numéro CAS |
1026-10-4 |
|---|---|
Formule moléculaire |
C13H11N5 |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
7-methyl-2-phenylpteridin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-8-7-15-10-11(14)17-12(18-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,16,17,18) |
Clé InChI |
WBUJYHZGTZHBBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


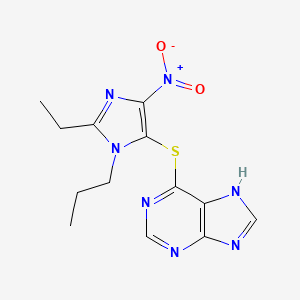
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
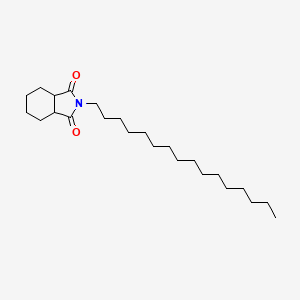

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
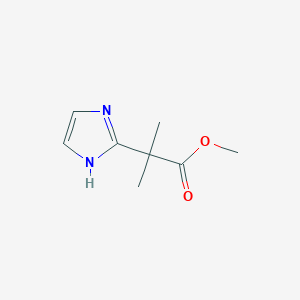
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
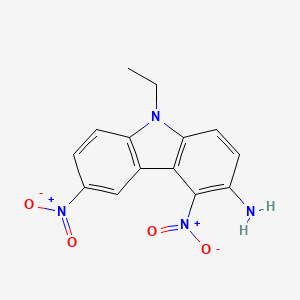
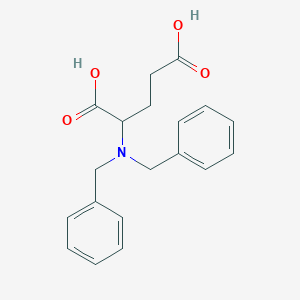

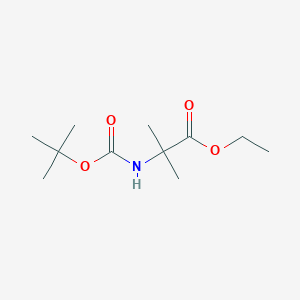
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
